molecular formula C24H21N3O4S2 B3014360 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261018-89-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B3014360
CAS No.: 1261018-89-6
M. Wt: 479.57
InChI Key: QXJBBYRHQAJNIT-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a thieno[3,2-d]pyrimidin-4-one core substituted with a 3,5-dimethylphenyl group at position 3 (Figure 1). Such structural attributes are common in antimicrobial and kinase-inhibiting agents, as seen in related benzodioxin-acetamide derivatives .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-14-9-15(2)11-17(10-14)27-23(29)22-18(5-8-32-22)26-24(27)33-13-21(28)25-16-3-4-19-20(12-16)31-7-6-30-19/h3-5,8-12H,6-7,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJBBYRHQAJNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps, primarily focusing on the modification of the benzodioxane moiety and the incorporation of thieno[3,2-d]pyrimidine derivatives. Initial reactions typically involve the formation of sulfonamide derivatives from 2,3-dihydro-1,4-benzodioxin-6-amine and various acetamides. The resulting compounds are characterized using techniques such as IR spectroscopy and NMR analysis to confirm their structures and purity.

Enzyme Inhibition

Research indicates that compounds containing the benzodioxane moiety exhibit significant enzyme inhibitory activities. Specifically:

  • α-Glucosidase Inhibition : The synthesized compounds have shown promising inhibitory effects against α-glucosidase, an enzyme crucial in carbohydrate metabolism. This suggests potential applications in managing Type 2 diabetes mellitus (T2DM) by delaying glucose absorption .
  • Acetylcholinesterase Inhibition : Some derivatives also demonstrate weak inhibition of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment . The selectivity towards α-glucosidase over AChE indicates a favorable profile for anti-diabetic applications.

Antitumor Activity

Compounds derived from the benzodioxane framework have been reported to possess anti-proliferative properties against various cancer cell lines. For instance:

  • Broad-Spectrum Antitumor Activity : Certain sulfonamide derivatives exhibit significant cytotoxic effects against cancer cells, outperforming traditional chemotherapeutics in some cases. This activity is attributed to their ability to interfere with cellular proliferation pathways .

Case Studies

Several studies highlight the biological potential of related compounds:

  • Study on Sulfonamide Derivatives : A study synthesized a series of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino}-N-(un/substituted-phenyl) acetamides and evaluated their anti-diabetic properties through α-glucosidase inhibition assays. The results indicated a strong correlation between structural modifications and enzyme inhibition efficacy .
  • Antioxidant Activity : Another investigation focused on lipid peroxidation inhibition by 2,3-dihydrobenzodioxin derivatives. These compounds were found to be effective in preventing oxidative damage in human low-density lipoproteins (LDL), suggesting additional cardiovascular protective effects .

Comparative Analysis of Biological Activities

Compound TypeTarget EnzymeInhibition PotencyTherapeutic Implication
Benzodioxane Derivativesα-GlucosidaseHighDiabetes management
Benzodioxane DerivativesAcetylcholinesteraseModerateAlzheimer’s treatment
Sulfonamide DerivativesCancer Cell LinesHighAntitumor therapy

Scientific Research Applications

Antidiabetic Potential

Recent studies have highlighted the anti-diabetic properties of compounds derived from benzodioxin and thienopyrimidine structures. For instance, a study evaluated the inhibitory effects of synthesized compounds on the enzyme α-glucosidase, which is crucial for carbohydrate metabolism in diabetes management. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting their potential as therapeutic agents for Type 2 Diabetes Mellitus (T2DM) .

Neuroprotective Effects

In addition to their anti-diabetic properties, benzodioxin derivatives have been investigated for their neuroprotective effects. Research has shown that these compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease (AD). The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Pharmaceutical Development

The unique structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide makes it a candidate for drug development targeting metabolic disorders and neurodegenerative conditions. Its dual action as an α-glucosidase inhibitor and AChE inhibitor positions it as a multifunctional therapeutic agent.

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Diabetes Management : A study reported that a related compound demonstrated a significant reduction in blood glucose levels in diabetic rat models when administered over a period of time .
  • Cognitive Enhancement : Another study focused on a benzodioxin derivative showing promising results in enhancing memory retention in animal models through AChE inhibition .

Comparative Data Table

CompoundActivityReference
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamideAnti-diabetic
N-(4-Methylbenzene sulfonamide)AChE Inhibitor
N-(2,3-Dihydrobenzo[1,4]-dioxin)Neuroprotective

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzodioxin-Acetamide Derivatives with Sulfonamide vs. Sulfanyl Linkages
  • Compound 7l (): Structure: 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide. Key Differences: Replaces the sulfanyl-thienopyrimidine with a sulfonamide group. The 3,5-dimethylphenyl substituent is on the acetamide’s aniline ring rather than the heterocyclic core. Bioactivity: Exhibits strong antimicrobial activity (MIC = 4–8 µg/mL against S. aureus and E. coli) with low hemolysis (<5%) .
Thioacetamide Derivatives with Varied Heterocycles
  • Compound 5.6 (): Structure: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide. Key Differences: Uses a simpler pyrimidinone ring (lacking the thieno-fusion) and a dichlorophenyl substituent. Bioactivity: Moderate antifungal activity (IC₅₀ = 12 µM against C. albicans), attributed to electron-withdrawing chlorine atoms enhancing membrane permeability . Significance: Demonstrates that halogen substituents can improve antifungal activity but may increase cytotoxicity compared to methyl groups.
Triazole-Sulfanyl Analogues
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Structure: Substitutes the thienopyrimidinone with a triazole ring bearing pyridinyl and ethyl groups. Physicochemical Properties: Increased logP (2.8 vs. Significance: Illustrates how heterocycle choice impacts solubility and pharmacokinetics.
Methoxy-Substituted Thienopyrimidinone Analogues
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (): Structure: Replaces 3,5-dimethylphenyl with a 2-methoxyphenyl group. Bioactivity: Methoxy groups enhance hydrogen bonding with target enzymes (e.g., COX-2 inhibitors), though reduced steric bulk compared to dimethyl groups may lower binding affinity .

Data Tables

Table 1. Structural and Bioactivity Comparison of Benzodioxin-Acetamide Derivatives

Compound Name Core Structure Substituents Activity (Key Findings) Reference
Target Compound Thieno[3,2-d]pyrimidinone 3,5-Dimethylphenyl Not reported (expected kinase inhibition) -
Compound 7l () Sulfonamide 3,5-Dimethylphenyl (aniline) MIC = 4–8 µg/mL (antimicrobial)
Compound 5.6 () Pyrimidinone 2,3-Dichlorophenyl IC₅₀ = 12 µM (antifungal)
Compound from Triazole Pyridinyl, ethyl logP = 2.8 (improved lipophilicity)
Methoxy analogue () Thieno[3,2-d]pyrimidinone 2-Methoxyphenyl Potential COX-2 inhibition

Key Insights

  • Substituent Effects : Methyl groups (e.g., 3,5-dimethylphenyl) enhance steric interactions in hydrophobic binding pockets, while methoxy groups improve hydrogen bonding. Halogens (e.g., Cl) increase membrane permeability but may elevate toxicity .
  • Heterocycle Impact: Thienopyrimidinones offer rigidity for kinase inhibition, whereas triazoles improve metabolic stability .
  • Synthetic Feasibility : Bromoacetyl bromide intermediates () enable modular synthesis, though yields vary with electrophile reactivity .

Q & A

Q. What are the established synthetic routes for this compound, and how are intermediates characterized?

The compound is synthesized via multi-step protocols involving sulfonamide formation, alkylation, and coupling reactions. A representative route includes:

  • Step 1 : Reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) under basic conditions to form a sulfonamide intermediate .
  • Step 2 : Alkylation with 2-bromoacetamides in DMF using lithium hydride as a base to introduce the thioacetamide moiety .
  • Step 3 : Final coupling with thieno[3,2-d]pyrimidinone derivatives.
    Characterization : Intermediates are validated via 1^1H NMR (e.g., δ 12.50 ppm for NH protons), elemental analysis (C, H, N, S), and mass spectrometry (e.g., [M+H]+^+ at m/z 344.21) .

Q. How is crystallographic data validated for structural confirmation?

X-ray crystallography remains the gold standard. Tools like SHELXL refine structural models against diffraction data, ensuring bond lengths/angles align with expected values (e.g., C-S bond ≈ 1.75–1.82 Å). Hydrogen bonding patterns are analyzed using graph-set notation to confirm supramolecular interactions (e.g., R_2$$^2(8) motifs) . For example, highlights similar acetamide derivatives validated via this method.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). Bayesian optimization algorithms outperform traditional trial-and-error by predicting optimal conditions from sparse datasets .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility for exothermic steps (e.g., sulfonylation), reducing side products .
  • Purification : Employ preparative HPLC or recrystallization in mixed solvents (e.g., DCM/hexane) to isolate high-purity fractions .

Q. How are computational methods applied to predict biological targets or resolve spectral contradictions?

  • Molecular Docking : Dock the compound into enzyme active sites (e.g., α-glucosidase or acetylcholinesterase) using AutoDock Vina. The thienopyrimidine core may exhibit π-π stacking with aromatic residues, while the benzodioxin moiety contributes to hydrophobic interactions .
  • Spectral Discrepancies : For conflicting NMR signals (e.g., overlapping NH peaks), use 2D techniques (HSQC, HMBC) to assign protons. Conflicting mass spectra may require high-resolution MS (HRMS) to distinguish isotopic patterns .

Q. What strategies address polymorphism or crystallization challenges?

  • Polymorph Screening : Test solvents with varying polarity (e.g., ethanol, acetonitrile) under controlled cooling rates. Use differential scanning calorimetry (DSC) to identify stable polymorphs.
  • Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize specific crystal forms via hydrogen bonding .
  • Twinned Data Refinement : For twinned crystals, employ SHELXL 's TWIN/BASF commands to deconvolute overlapping reflections .

Data Analysis and Contradictions

Q. How are elemental analysis discrepancies resolved?

Discrepancies in C/H/N/S percentages (e.g., calculated vs. observed) may arise from hygroscopic intermediates or incomplete combustion. Mitigation includes:

  • Drying : Vacuum-dry samples at 60°C for 24 hours.
  • Alternative Techniques : Complement CHN analysis with X-ray photoelectron spectroscopy (XPS) for sulfur quantification .

Q. What statistical frameworks validate reproducibility in biological assays?

  • ANOVA : Compare triplicate assay results (e.g., IC50_{50} values) to assess inter-experimental variability.
  • Error Propagation : Use standard deviations in dose-response curves to calculate confidence intervals for inhibition constants .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Synthetic Optimization : Bayesian algorithms for reaction condition screening .
  • Spectral Analysis : Bruker TopSpin for NMR data processing; Gaussian 16 for DFT-based spectral predictions .

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